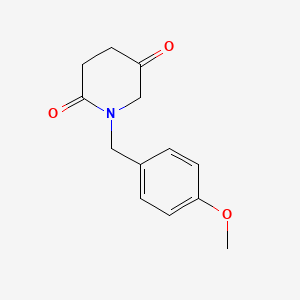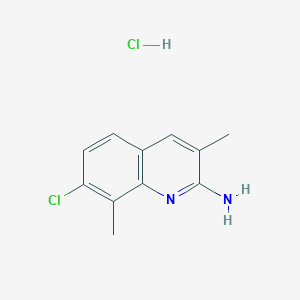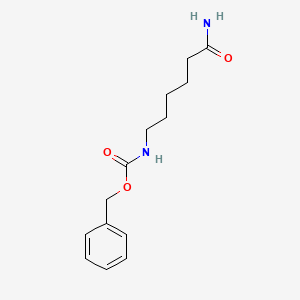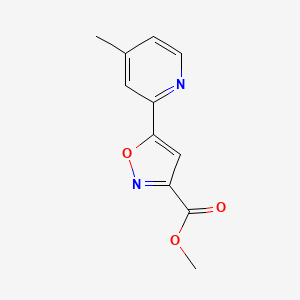
3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1’R, 2’S)-Nicotine 1,1’-Di-N-Oxide is a derivative of nicotine, a well-known alkaloid found in tobacco plants. This compound is of interest due to its potential biological activities and its role in the metabolism of nicotine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1’R, 2’S)-Nicotine 1,1’-Di-N-Oxide typically involves the oxidation of nicotine. Common oxidizing agents used in this process include hydrogen peroxide or peracids under controlled conditions to ensure the selective formation of the di-N-oxide derivative.
Industrial Production Methods
Industrial production methods for (1’R, 2’S)-Nicotine 1,1’-Di-N-Oxide would likely involve large-scale oxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields.
Analyse Des Réactions Chimiques
Types of Reactions
(1’R, 2’S)-Nicotine 1,1’-Di-N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.
Reduction: Reduction reactions can revert the compound back to nicotine or other partially reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Metal hydrides, catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction might yield nicotine, while substitution could produce a variety of N-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its effects on biological systems, particularly in relation to nicotine metabolism.
Medicine: Potential therapeutic applications due to its interaction with nicotinic acetylcholine receptors.
Industry: Could be used in the development of nicotine-related products or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of (1’R, 2’S)-Nicotine 1,1’-Di-N-Oxide involves its interaction with nicotinic acetylcholine receptors. By binding to these receptors, it can modulate neurotransmitter release and influence various physiological processes. The exact pathways and molecular targets involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotine: The parent compound, widely studied for its biological effects.
Nicotine N-oxide: A mono-oxidized derivative of nicotine.
Anabasine: Another alkaloid found in tobacco with similar biological activities.
Uniqueness
(1’R, 2’S)-Nicotine 1,1’-Di-N-Oxide is unique due to its specific stereochemistry and the presence of two N-oxide groups, which can significantly alter its chemical and biological properties compared to nicotine and other related compounds.
Propriétés
Formule moléculaire |
C10H14N2O2 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
3-[(2S)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C10H14N2O2/c1-12(14)7-3-5-10(12)9-4-2-6-11(13)8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12?/m0/s1 |
Clé InChI |
GSXMRZNVDIMTTQ-NUHJPDEHSA-N |
SMILES isomérique |
C[N+]1(CCC[C@H]1C2=C[N+](=CC=C2)[O-])[O-] |
SMILES canonique |
C[N+]1(CCCC1C2=C[N+](=CC=C2)[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-[(5-methyl-1,2-oxazol-3-yl)sulfonylamino]phenyl]acetamide](/img/structure/B13711557.png)
![4-[[2-[5-[[Boc(2-methoxyethyl)amino]methyl]-2-pyridyl]-7-thieno[3,2-b]pyridyl]oxy]aniline](/img/structure/B13711560.png)

![4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid](/img/structure/B13711563.png)
![1-[1-(3,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13711575.png)






![Ethyl (S)-2-[3-[(2-Isopropyl-4-thiazolyl)methyl]-3-methylureido]-4-morpholinobutanoate Oxalate](/img/structure/B13711616.png)


